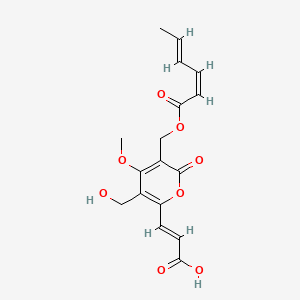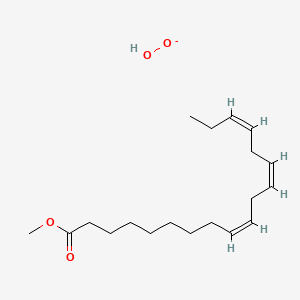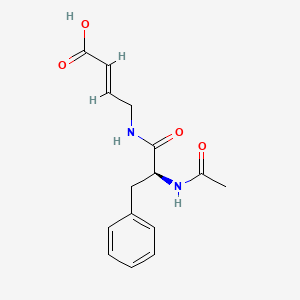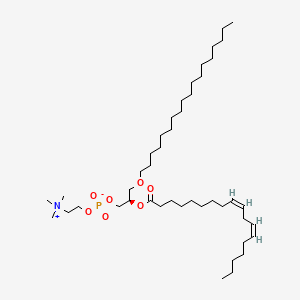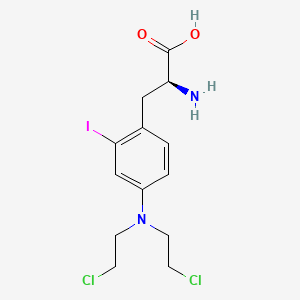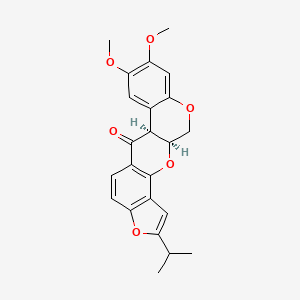![molecular formula C13H10N2O2 B1239265 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid CAS No. 22329-38-0](/img/structure/B1239265.png)
1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid
Vue d'ensemble
Description
“1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid” is a chemical compound with the molecular formula C12H10N2 . It is also known by other names such as Aribin, Aribine, Harman, Harmane, Locuturin, Locuturine, 1-Methyl-β-carboline, 1-Methyl-9H-pyrido[3,4-b]indole, Loturine, Passiflorin, Pyridobindole, L-methyl-, 1-Methyl-9H-pyrid(3,4-b)indole, 1-Methylnorharman, and 1-Methyl-2-carboline .
Molecular Structure Analysis
The molecular structure of “1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid” can be represented by the InChI string:InChI=1S/C12H10N2/c1-8-12-10(6-7-13-8)9-4-2-3-5-11(9)14-12/h2-7,14H,1H3 . This structure is also available as a 2D Mol file or as a computed 3D SD file .
Applications De Recherche Scientifique
Pharmacological Research
β-Carboline alkaloids, including 1-Methyl-9H-beta-carboline-3-carboxylic acid, have been extensively studied for their diverse biological activities. They are considered promising candidates for developing drugs with sedative, anxiolytic, hypnotic, anticonvulsant, antitumor, antiviral, antiparasitic, and antimicrobial properties . The compound’s ability to interact with various biological targets makes it a valuable molecule in pharmacological research.
Synthetic Chemistry
The synthesis of β-carboline alkaloids is a significant area of interest due to their complex structures and medicinal potential. Researchers have developed various synthetic approaches to create β-carboline frameworks, which are crucial for the production of bioactive molecules . The compound’s versatility in chemical reactions facilitates the exploration of new synthetic pathways and drug discovery.
Food Chemistry
β-Carbolines, including harman-3-carboxylic acid, are found in various foodstuffs. Their presence in food and the potential for forming during cooking processes have implications for food safety and nutrition. Understanding the formation and degradation of these compounds in food can help assess their dietary impacts .
Neuroscience
Harman-3-carboxylic acid has been identified in human tissues and body fluids, suggesting a role in neurological functions. Studies have explored its effects on the central nervous system, including potential impacts on mood and cognitive functions. This compound’s neuroactive properties make it an interesting subject for neuroscience research .
Material Science
The structural features of β-carbolines enable their use in material science, particularly in the modification of surfaces at the nanoscale. Carboxylic acids, including harman-3-carboxylic acid, can be used to modify the surface properties of nanoparticles, carbon nanotubes, and graphene, which has applications in creating advanced materials with specific characteristics .
Environmental Science
The environmental fate of β-carbolines is another area of research interest. These compounds can be byproducts of industrial processes or formed naturally in the environment. Studying their stability, degradation, and potential ecological effects is crucial for environmental risk assessment .
Analytical Chemistry
1-Methyl-9H-beta-carboline-3-carboxylic acid can serve as a standard or reference compound in analytical chemistry. Its well-defined structure and properties allow for its use in developing analytical methods and calibrating instruments, particularly in mass spectrometry .
Antiparasitic Agents
Research has indicated that derivatives of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid exhibit anti-leishmanial activity. This opens up possibilities for the compound and its derivatives to be used in the development of new treatments for parasitic infections .
Propriétés
IUPAC Name |
1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c1-7-12-9(6-11(14-7)13(16)17)8-4-2-3-5-10(8)15-12/h2-6,15H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFEZJNMQTQMDRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=N1)C(=O)O)C3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30176868 | |
| Record name | 1-Methyl-beta-carboline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30176868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22329-38-0 | |
| Record name | 1-Methyl-beta-carboline-3-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022329380 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methyl-beta-carboline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30176868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Where has harman-3-carboxylic acid been recently discovered in nature?
A1: Recent research has identified harman-3-carboxylic acid in the leaves of Strychnos peckii [], a plant species known for its use in curare poisons in the Amazon rainforest. This is the first report of this compound within the Loganiaceae family. Harman-3-carboxylic acid was also found in Chimarrhis turbinata, along with other glucoalkaloids. []
Q2: What analytical techniques were used to isolate and characterize harman-3-carboxylic acid in Strychnos peckii?
A2: Researchers utilized an untargeted high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) analysis to initially detect harman-3-carboxylic acid in the leaf aqueous extract of Strychnos peckii. [] This approach proved effective in identifying this previously unreported compound within the plant. Isolation of harman-3-carboxylic acid was then achieved through various modern chromatographic techniques. Finally, its structure was confirmed by combining data from Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS). []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-[(1R,5R,6R,13S,16S)-6-(furan-3-yl)-1,5,15,15-tetramethyl-8,14,17-trioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-10-en-16-yl]acetate](/img/structure/B1239183.png)
![[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] [(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B1239184.png)
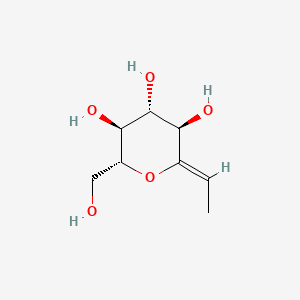
![3-[(E)-[5-hydroxy-4-(3-hydroxynon-1-ynyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]methyl]benzoic acid](/img/structure/B1239186.png)
